molecular formula C18H19BrN2O2 B3692426 1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide

1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide

Cat. No.: B3692426
M. Wt: 375.3 g/mol
InChI Key: DGXKQGNBEPBVSY-UHFFFAOYSA-N
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Description

1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide is an organic compound characterized by the presence of a bromophenyl group and diethylbenzene dicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide typically involves the amidation reaction. This process can be carried out by reacting 3-bromophenylamine with diethylbenzene dicarboxylic acid chloride under controlled conditions. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidation states of the bromophenyl group .

Scientific Research Applications

1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylbenzene dicarboxamide moiety provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-3-21(4-2)18(23)16-11-6-5-10-15(16)17(22)20-14-9-7-8-13(19)12-14/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXKQGNBEPBVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
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1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
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1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
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1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
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1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide
Reactant of Route 6
1-N-(3-bromophenyl)-2-N,2-N-diethylbenzene-1,2-dicarboxamide

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